molecular formula C9H12BrN B1445483 1-(3-Bromo-4-methylphenyl)ethan-1-amine CAS No. 90485-17-9

1-(3-Bromo-4-methylphenyl)ethan-1-amine

Cat. No.: B1445483
CAS No.: 90485-17-9
M. Wt: 214.1 g/mol
InChI Key: QZOVGJPADSENQV-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12BrN It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methylphenyl)ethan-1-amine can be achieved through several methods. One common approach involves the transamination of 1-(3-methylphenyl)ethan-1-one using transaminases. In this process, the ketone is converted to the corresponding amine using an enzyme such as ATA-025, with dimethyl sulfoxide (DMSO) as a co-solvent. The reaction conditions typically include enzyme loading of 10%, substrate loading of 50 g/L, a temperature of 45°C, and a pH of 8.0 .

Industrial Production Methods

Industrial production of this compound may involve similar enzymatic processes, optimized for large-scale synthesis. The use of biocatalysts like transaminases allows for high selectivity and yield, making the process efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethane derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenylmethane derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

1-(3-Bromo-4-methylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-3-methylphenyl)ethan-1-amine: Similar structure with the bromine and methyl groups at different positions.

    1-(3-Bromo-4-methylphenyl)ethan-1-ol: Similar structure with a hydroxyl group instead of an amine group.

Uniqueness

1-(3-Bromo-4-methylphenyl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methyl groups on the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOVGJPADSENQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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